Ethyl acetate-d8

Descripción general

Descripción

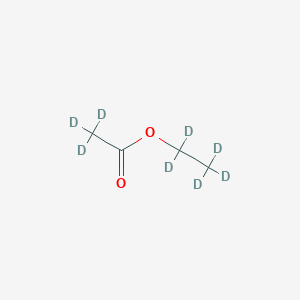

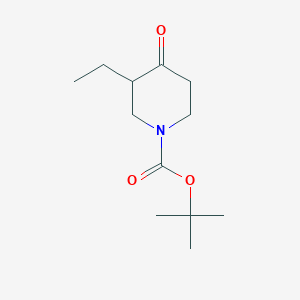

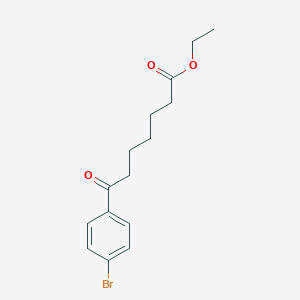

Ethyl acetate-d8, also known as Ethyl-d5 Acetate-d3, is a deuterated NMR solvent useful in NMR-based research and analyses . It has been used as one of the analytical standards during the quantification of volatile components present in extra virgin olive oil (EVOO) samples . The molecular formula of Ethyl acetate-d8 is C4D8O2 and it has a molecular weight of 96.15 .

Synthesis Analysis

Ethyl acetate is typically produced by the esterification of ethanol and acetic acid . A reactive distillation column, combining the reaction and separation into a single stage, is proposed . The ethyl acetate is always distilled and withdrawn out of the reaction zone, the equilibrium is shifted to the right and the reactants conversion is improved .

Molecular Structure Analysis

The linear formula of Ethyl acetate-d8 is CD3CO2C2D5 . The InChI representation is InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 . The Canonical SMILES representation is CCOC(=O)C and the Isomeric SMILES representation is [2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H] .

Chemical Reactions Analysis

The hydrolysis of ethyl acetate is a common reaction involving this compound . The reaction can be represented by the chemical equation: CH3COOC2H5 + OH− → CH3COO− + C2H5OH .

Physical And Chemical Properties Analysis

Ethyl acetate-d8 is a liquid at room temperature . It has a refractive index of n20/D 1.369 (lit.) . The boiling point is 77 °C (lit.) and the melting point is -84 °C (lit.) . The density of Ethyl acetate-d8 is 0.984 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

NMR Solvent

Ethyl acetate-d8 is a deuterated NMR (Nuclear Magnetic Resonance) solvent . It is used in NMR-based research and analyses . The deuterium atom, which replaces a hydrogen atom, allows for the tracking of the molecule in various chemical reactions.

Analytical Standard

Ethyl acetate-d8 can be used as an analytical standard in the quantification of volatile components present in samples . For instance, it has been used during the quantification of volatile components present in extra virgin olive oil (EVOO) samples .

Reactive Distillation Process Integration

Ethyl acetate-d8 can be used in the reactive distillation process integration . This process involves a chemical reaction and a distillation process occurring simultaneously within a single unit. This results in a significant improvement in the conversion and selectivity of the reaction .

Process Stream Regeneration

Ethyl acetate-d8 can be used in process stream regeneration . This is a method used to recover valuable materials from process streams, reducing waste and improving efficiency .

Production of Ethyl Acetate

Ethyl acetate-d8 is used in the production of ethyl acetate . Ethyl acetate is a key organic solvent widely used in various industries mainly due to its reasonable price, low toxicity, and suitable properties as a solvent .

Auxiliary Chemical Reaction

Ethyl acetate-d8 can be used in auxiliary chemical reactions . For instance, it can be used in the hydration of ethylene oxide, which is an important industrial process .

Safety and Hazards

Ethyl acetate-d8 is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Mecanismo De Acción

Target of Action

Ethyl acetate-d8 is primarily used as a deuterated NMR solvent in research and analyses It is used as an analytical standard during the quantification of volatile components present in samples, such as extra virgin olive oil (evoo) .

Mode of Action

As an NMR solvent, Ethyl acetate-d8 does not interact with biological targets in the traditional sense. Instead, it provides a medium for nuclear magnetic resonance (NMR) spectroscopy, a technique used to observe local magnetic fields around atomic nuclei. The deuterium atoms in Ethyl acetate-d8 replace the hydrogen atoms, which enhances the sensitivity of NMR measurements .

Biochemical Pathways

For instance, it can help in the identification and quantification of volatile components in various samples .

Pharmacokinetics

As an NMR solvent, it is primarily used in vitro for research and analytical purposes .

Result of Action

The primary result of using Ethyl acetate-d8 is the enhancement of NMR spectroscopy measurements. By replacing hydrogen atoms with deuterium atoms, it allows for more sensitive and accurate observations of local magnetic fields around atomic nuclei .

Propiedades

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-AUOAYUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584117 | |

| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl acetate-d8 | |

CAS RN |

117121-81-0 | |

| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

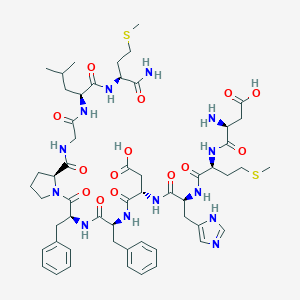

Q1: How does ethyl acetate-d8 interact with bis-3,5-diisopropylsalicylatozinc(II) and what are the downstream effects?

A1: The research paper investigates the interaction of ethyl acetate-d8 with bis-3,5-diisopropylsalicylatozinc(II), denoted as ZnII(3,5-DIPS)2 []. The study employed Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to understand these interactions. The findings suggest that ethyl acetate-d8 molecules, specifically two equivalents, coordinate to the central zinc ion (ZnII) in ZnII(3,5-DIPS)2 via their ester carbonyl oxygen atoms []. This coordination leads to the formation of a ternary complex. Consequently, the strength of the coordinate bonds between the zinc ion and both the carboxylate group and the salicylic OH group weakens. Furthermore, this interaction enhances the intramolecular hydrogen bonding between the protons of the salicylic OH groups and the carboxylate oxygen atoms within the ZnII(3,5-DIPS)2 complex [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)